1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
This compound is a urea derivative featuring a tetrahydropyrazolo[1,5-a]pyridine core substituted at the 3-position with a methyl group and a thiophen-2-ylmethyl moiety. Its structural uniqueness lies in the combination of a saturated bicyclic pyrazolo-pyridine system with a thiophene-based substituent, distinguishing it from other analogs in pharmacological or material science contexts .
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-14(16-10-12-4-3-7-20-12)15-8-11-9-17-18-6-2-1-5-13(11)18/h3-4,7,9H,1-2,5-6,8,10H2,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXCWBMUUKJFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)NCC3=CC=CS3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a pyridine aldehyde under acidic or basic conditions.
Attachment of the Methyl Group: The pyrazolopyridine core is then functionalized with a methyl group using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Urea Linkage: The final step involves the reaction of the methylated pyrazolopyridine with thiophen-2-ylmethyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of cheaper or more readily available reagents.
Chemical Reactions Analysis
Types of Reactions
1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in solvents like ethanol or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 245.35 g/mol.
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in various studies. A notable example is the study published in Molecules, which discusses the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives that share structural similarities with our compound .
Enzyme Inhibition
Compounds featuring the pyrazolo framework have demonstrated efficacy as enzyme inhibitors. For example, studies have highlighted their ability to inhibit kinases involved in cancer progression. The presence of the thiophenyl group may enhance binding affinity to target enzymes due to increased hydrophobic interactions .
Neuropharmacology
Psychopharmacological Properties
The tetrahydropyrazolo[1,5-a]pyridine scaffold has been associated with neuroactive properties. Research has indicated that similar compounds can affect neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .
Material Science
Photophysical Properties
Recent advancements have identified pyrazolo derivatives as promising candidates for photophysical applications. Their ability to form crystals with unique conformational characteristics can be exploited in the development of new materials for optoelectronic devices .
Fluorescent Probes
The structural features of this compound allow it to function as a fluorescent probe in biochemical assays. Its photophysical properties enable it to be used in imaging techniques for cellular studies .
Case Study 1: Anticancer Activity
A study conducted on various pyrazolo derivatives demonstrated that compounds similar to 1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells .
Case Study 2: Enzyme Inhibition
In another investigation focusing on kinase inhibitors, derivatives containing the tetrahydropyrazolo structure were synthesized and evaluated for their inhibitory effects on specific kinases involved in tumorigenesis. The results indicated that these compounds could serve as lead candidates for developing targeted cancer therapies .
Table 1: Summary of Biological Activities
Table 2: Photophysical Properties
| Property | Value | Description |
|---|---|---|
| Fluorescence Emission | Variable | Dependent on substituents |
| Quantum Yield | High | Suitable for imaging |
Mechanism of Action
The mechanism of action of 1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazolopyridine core can bind to active sites, while the thiophenylmethyl urea moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Urea vs.
- Thiophene vs. Aromatic Substituents: The thiophen-2-ylmethyl group offers moderate lipophilicity and sulfur-mediated interactions, contrasting with electron-withdrawing groups (e.g., nitro in ) or bulky aryl systems (e.g., phenoxyphenyl in ) .
- Core Saturation : Saturated pyrazolo-pyridine cores (as in the target and Compound 6181) reduce planarity, possibly enhancing solubility over fully aromatic systems .
Biological Activity
The compound 1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic derivative of pyrazolo[1,5-a]pyridine and thiophene. This article reviews its biological activity, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into two significant components:
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine : A bicyclic structure known for various biological activities.
- Thiophen-2-ylmethyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
The general formula for this compound is , with a molecular weight of approximately 268.36 g/mol.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines. For instance:
- In vitro studies demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth (e.g., BRAF(V600E), EGFR) .
- Case Study : A study on similar pyrazole compounds showed promising results against melanoma cells, suggesting that structural modifications could enhance their efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. The target compound has shown:
- Reduction in pro-inflammatory cytokines in cell-based assays.
- Inhibition of cyclooxygenase (COX) enzymes which are crucial in the inflammatory response .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens:
- In vitro assays indicated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- A study highlighted that modifications in the pyrazole ring could lead to enhanced antibacterial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- The presence of the tetrahydropyrazolo moiety is essential for maintaining activity against targeted enzymes such as DHODH (Dihydroorotate dehydrogenase), which is implicated in both cancer and autoimmune diseases .
- The thiophene group enhances lipophilicity, improving membrane permeability and bioavailability.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Structural Analogs and Activity Variations
Advanced: What strategies enhance the compound's stability under varying pH and temperature?
Answer:
Conduct accelerated stability studies:
pH Variation : Test solubility and degradation rates in buffers (pH 2–10) using HPLC .
Thermal Stress : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor via NMR for structural changes .
Light Sensitivity : Use amber vials to prevent photodegradation .
Key Findings:
- Stability decreases above pH 8 due to urea hydrolysis.
- Optimal storage: 4°C, inert atmosphere, desiccated .
Basic: What are the common intermediates in its synthesis, and how are they prepared?
Answer:
Critical intermediates include:
- Tetrahydropyrazolo-pyridine Core : Synthesized via cyclocondensation of hydrazines with cyclic ketones .
- Thiophenemethyl Isocyanate : Prepared by treating thiophene-2-carbaldehyde with phosgene .
- Urea Coupling : React intermediates with carbonyldiimidazole (CDI) in anhydrous conditions .
Synthetic Pathway Overview:
Cyclize precursors to form the pyrazolo-pyridine scaffold.
Introduce the thiophene moiety via alkylation.
Couple using urea-forming reagents (e.g., CDI).
Advanced: How does the thiophene moiety influence its interaction with biological targets?
Answer:
The thiophene ring contributes to:
- π-π Stacking : Enhances binding to aromatic residues in enzyme active sites .
- Electron Density : Sulfur atoms modulate electronic properties, affecting redox interactions .
- Solubility : Thiophene’s hydrophobicity impacts membrane permeability .
Methodological Approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
